
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds.
Introduction of Substituents: The methoxy, dimethyl, and pent-3-en-1-yl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the pent-3-en-1-yl group can be introduced via a Grignard reaction with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, and various bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound without any substituents.
7-Methoxybenzofuran: A simpler derivative with only a methoxy group.
3,5-Dimethylbenzofuran: A derivative with dimethyl groups but lacking the methoxy and pent-3-en-1-yl substituents.
Uniqueness
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H20O2 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
7-methoxy-3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran |
InChI |
InChI=1S/C16H20O2/c1-5-6-7-8-13-11(2)9-14-12(3)10-18-16(14)15(13)17-4/h5-6,9-10H,7-8H2,1-4H3/b6-5+ |
Clé InChI |
XQCXEGXEIQGTSU-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)OC |
SMILES canonique |
CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


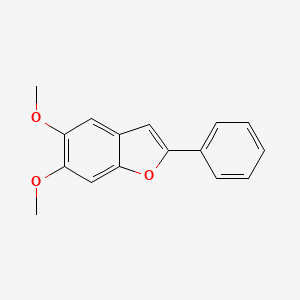
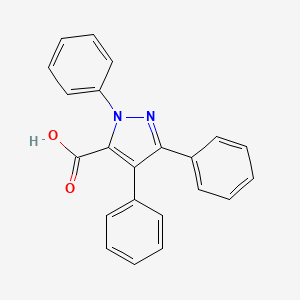

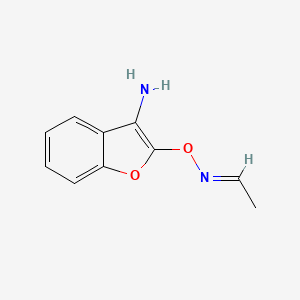
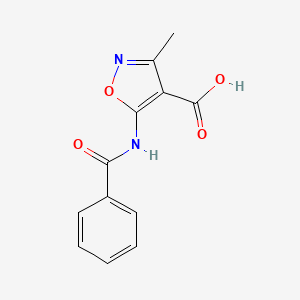
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
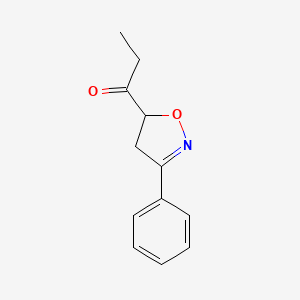
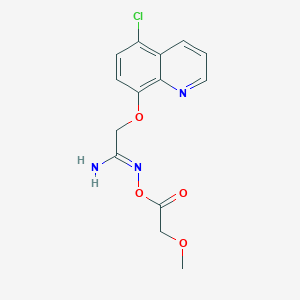

![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
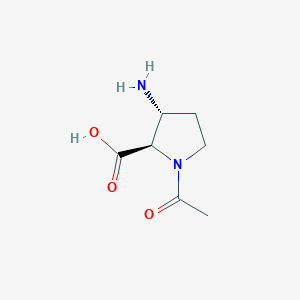
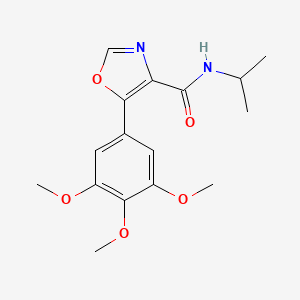
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
